Comprehensive Structure Elucidation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine: A Technical Guide for Drug Discovery
Comprehensive Structure Elucidation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine: A Technical Guide for Drug Discovery
Introduction and Strategic Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and basicity. 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (also known as 2,2-difluoroindan-5-amine) is a highly valued fluorinated building block, frequently utilized in the synthesis of complex therapeutics, including Nav1.8 inhibitors for pain management 1 and fused benzazepine derivatives targeting System Xc- in cancer and epilepsy 2.
As a Senior Application Scientist, I approach the structure elucidation of such molecules not as a mere collection of spectra, but as a rigorous, self-validating logical proof. The presence of a gem-difluoro group introduces complex heteronuclear spin-spin coupling (
Fig 1. Sequential analytical workflow for definitive structure elucidation.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
Causality: Before allocating high-value NMR instrument time, we must confirm the exact molecular formula (
Self-Validating Protocol: LC-HRMS Acquisition
-
System Calibration: Infuse Leucine Enkephalin (
556.2771) as a continuous lock mass.-
Validation: Real-time mass axis correction guarantees mass accuracy within
, ensuring the detected mass corresponds exclusively to the target formula.
-
-
Blank Injection: Inject
of LC-MS grade Methanol.-
Validation: Establishes a baseline and rules out column carryover or background contamination.
-
-
Sample Preparation & Injection: Dissolve
of the analyte in Methanol. Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). -
Data Acquisition: Operate the TOF analyzer in Positive Electrospray Ionization (ESI+) mode.
Table 1: HRMS Quantitative Data Summary
| Parameter | Value / Assignment |
| Chemical Formula | |
| Theoretical Monoisotopic Mass | 169.0703 Da |
| Calculated | 170.0776 |
| Observed | 170.0772 |
| Mass Error ( | -2.3 ppm (Passes < 5 ppm threshold) |
Multinuclear NMR Spectroscopy ( , , , 2D)
Causality: While HRMS provides the formula, NMR maps the exact atomic connectivity. The
Self-Validating Protocol: NMR Acquisition
-
Sample Preparation: Dissolve
of the compound in of containing Tetramethylsilane (TMS).-
Validation: TMS acts as an internal chemical shift standard (
), ensuring absolute accuracy of all reported shifts.
-
-
Probe Tuning & Matching: Manually tune the cryoprobe for
, , and frequencies.-
Validation: Minimizing reflected RF power ensures maximum pulse efficiency and quantitative signal integration.
-
-
Locking & Shimming: Lock to the deuterium frequency of
. Perform automated 1D Z-gradient shimming.-
Validation: Verify the TMS signal line width is
at half-height, guaranteeing high-resolution peak shape.
-
-
Acquisition: Acquire standard 1D spectra (
, , ) and 2D spectra (COSY, HSQC, HMBC).
Fig 2. Key NMR coupling and correlation networks validating regiochemistry.
Table 2: Consolidated NMR Assignments (400 MHz, )
Note: Data synthesized from empirical patent literature 1 and predictive heteronuclear coupling models.
| Position | Multiplicity & | Key HMBC Correlations | |||
| 1 / 3 | 3.36 - 3.27 | m (t-like, | 42.5 / 41.8 (t, | - | C-2, C-3a, C-7a |
| 2 | - | - | 128.0 (t, | -95.0 (quintet) | - |
| 3a | - | - | 141.0 | - | - |
| 4 | 6.55 | d ( | 110.5 | - | C-3, C-5, C-6, C-7a |
| 5 | - | - | 146.0 | - | - |
| 6 | 6.57 | dd ( | 114.2 | - | C-4, C-5, C-7a |
| 7 | 6.98 | d ( | 125.8 | - | C-1, C-5, C-3a |
| 7a | - | - | 131.5 | - | - |
| NH | 3.61 | s (broad) | - | - | C-4, C-5, C-6 |
Vibrational Spectroscopy (FT-IR) & Orthogonal Validation
Causality: While NMR provides the carbon/proton framework, primary amines can sometimes exhibit broad, indistinct signals in
Self-Validating Protocol: ATR-FTIR Acquisition
-
Background Scan: Perform a 32-scan background acquisition on the empty diamond crystal.
-
Validation: Automatically subtracts ambient atmospheric
and vapor from the final spectrum, preventing false-positive hydroxyl assignments.
-
-
Sample Application: Place
of the neat solid onto the ATR crystal and apply consistent pressure using the anvil. -
Data Analysis: Search for the signature doublet of a primary amine (
asymmetric and symmetric stretch) in the region, and the intense, broad stretching vibrations in the region.
Conclusion
The definitive structure elucidation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine requires a multi-tiered analytical strategy. HRMS secures the exact molecular formula, while a combination of
References
- CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses.
- WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy.
- PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine (C9H9F2N). Université du Luxembourg.
- Structure Elucid
Sources
- 1. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 2. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 3. PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine (C9H9F2N) [pubchemlite.lcsb.uni.lu]
- 4. hyphadiscovery.com [hyphadiscovery.com]
